Thielocin A1beta

phospholipase A2 inhibitor sPLA2-IIA thielocin structure-activity relationship

Thielocin A1beta (CAS 134933-42-9; molecular formula C₅₄H₆₀O₁₈; MW 997 g/mol) is a fungal depside natural product isolated from the ascomycete Thielavia terricola RF-143. It belongs to the thielocin family of noncompetitive, reversible secretory phospholipase A₂ (sPLA₂) inhibitors and is structurally classified as a xanthene-derived polyketide.

Molecular Formula C54H60O18
Molecular Weight 997 g/mol
CAS No. 134933-42-9
Cat. No. B138255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThielocin A1beta
CAS134933-42-9
Synonymsthielocin A1 beta
thielocin A1beta
Molecular FormulaC54H60O18
Molecular Weight997 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1C(=O)O)OC)C)OC(=O)C2=C(C(=C(C(=C2C)C)OC(=O)C3=C(C(C4(C(C3=O)(CC5=C(C(=C(C(=C5O4)C)OC)C(=O)OC6=C(C(=C(C(=C6C)C)C(=O)O)OC)C)C)C)O)(C)O)C)C)OC)C
InChIInChI=1S/C54H60O18/c1-20-23(4)38(27(8)42(65-15)33(20)47(56)57)69-49(60)35-22(3)25(6)40(29(10)44(35)67-17)71-51(62)37-31(12)53(14,63)54(64)52(13,46(37)55)19-32-26(7)36(45(68-18)30(11)41(32)72-54)50(61)70-39-24(5)21(2)34(48(58)59)43(66-16)28(39)9/h63-64H,19H2,1-18H3,(H,56,57)(H,58,59)
InChIKeyDEUPNPRGHXXEHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thielocin A1beta (CAS 134933-42-9): Baseline Identity, Source, and Pharmacological Class for Procurement Targeting


Thielocin A1beta (CAS 134933-42-9; molecular formula C₅₄H₆₀O₁₈; MW 997 g/mol) is a fungal depside natural product isolated from the ascomycete Thielavia terricola RF-143 . It belongs to the thielocin family of noncompetitive, reversible secretory phospholipase A₂ (sPLA₂) inhibitors and is structurally classified as a xanthene-derived polyketide . Its primary pharmacological action is potent and selective inhibition of group II secretory phospholipase A₂ (sPLA₂-II), an enzyme implicated in inflammatory arachidonic acid cascade propagation .

Why Generic Substitution Fails for Thielocin A1beta: Intra-Family Potency Gradients and Divergent Species Selectivity


Thielocin family members, despite sharing a common fungal biosynthetic origin and core depside architecture, exhibit steep potency gradients and inverted species–selectivity profiles that preclude any assumption of interchangeability. Within a single fermentation broth of Thielavia terricola RF-143, co-produced congeners such as Thielocin A1α, A1β, B1, B2, and B3 display IC₅₀ values spanning over two orders of magnitude against the same enzyme target, with only A1β achieving low-nanomolar potency on rat sPLA₂-II . Furthermore, the homolog most active against human sPLA₂-II (Thielocin B3) is distinct from the one most active against the rat ortholog; these species-selectivity inversions mean that a procurement choice based solely on target class membership—without specifying the exact compound and species context—will likely deliver a functionally inferior tool .

Thielocin A1beta Quantitative Differentiation Evidence: Comparator-Anchored Potency, Mechanism, and In Vivo Performance Data


~15-Fold Potency Advantage of Thielocin A1beta over Its Closest Structural Congener Thielocin A1alpha Against Rat sPLA₂-II

Within the same thielocin compound family isolated from a single fermentation, Thielocin A1beta demonstrates approximately 15.5-fold greater inhibitory potency against rat group II sPLA₂ than its closest structural analog, Thielocin A1alpha, which shares the identical molecular formula (C₅₄H₆₀O₁₈) and differs only in stereochemical or regioisomeric arrangement . This potency gap is the largest among the co-isolated A-series congeners and identifies A1beta as the unambiguously preferred tool for rat sPLA₂-II inhibition studies.

phospholipase A2 inhibitor sPLA2-IIA thielocin structure-activity relationship natural product depside

Noncompetitive, Ca²⁺-Independent Inhibition Mechanism Distinguishes Thielocin A1beta from Substrate-Competitive sPLA₂ Inhibitors

Thielocin A1beta inhibits rat sPLA₂-II through a noncompetitive mechanism (Ki = 0.0068 µM) that is independent of both Ca²⁺ concentration and substrate concentration, and the inhibition is reversible . This mechanism contrasts sharply with substrate-competitive sPLA₂ inhibitors such as YM-26567-1, which displays competitive kinetics with a Ki of 1.6 ± 0.3 µM against rabbit platelet sPLA₂-II—a value approximately 235-fold weaker than A1beta's Ki . The Ca²⁺-independence of A1beta is functionally significant because sPLA₂-II enzymatic activity requires millimolar Ca²⁺; A1beta's inhibition is therefore not surmountable by physiological Ca²⁺ fluctuations, unlike inhibitors whose binding is Ca²⁺-dependent .

noncompetitive inhibitor phospholipase A2 mechanism Ca2+-independent inhibition enzyme kinetics Ki

In Vivo Anti-Inflammatory Efficacy with Mechanistic Differentiation from Cyclooxygenase Inhibitors in Rat Carrageenan-Induced Pleurisy

In the rat carrageenan-induced pleurisy model, Thielocin A1beta coinjected with carrageenan reduced both pleural exudate volume and exudate sPLA₂-II enzymatic activity in a dose-dependent manner . Critically, while indomethacin (a cyclooxygenase inhibitor) and dexamethasone (a steroidal anti-inflammatory) also reduced exudate volume, neither attenuated sPLA₂-II activity in the exudate; conversely, A1beta reduced exudate volume without affecting PGE₂ levels, whereas indomethacin and dexamethasone significantly reduced PGE₂ . This establishes that A1beta achieves anti-inflammatory efficacy through a mechanism—direct sPLA₂-II inhibition—that is pharmacologically orthogonal to COX/PGE₂ pathway suppression.

in vivo anti-inflammatory carrageenan pleurisy PLA2-II exudate indomethacin comparator PGE2 pathway

Species-Selectivity Inversion: Thielocin A1beta Is the Optimal Tool for Rat sPLA₂-II, While Thielocin B3 Is Optimal for Human sPLA₂-II

A systematic comparison of all thielocins isolated from the same producing organism revealed a species-selectivity inversion: Thielocin A1beta is the most potent inhibitor of rat sPLA₂-II (IC₅₀ = 0.0033 µM), whereas Thielocin B3 is the most potent against human sPLA₂-II (IC₅₀ = 0.076 µM) . The 23-fold potency advantage of A1beta over B3 on the rat enzyme underscores that species of origin of the sPLA₂-II isoform must dictate compound selection. B3 additionally shows a pronounced selectivity window (human sPLA₂-II IC₅₀ = 0.076 µM vs human sPLA₂-I IC₅₀ = 18 µM, ~237-fold) , indicating that each thielocin possesses a distinct pharmacological fingerprint.

species selectivity rat PLA2-II human PLA2-II thielocin B3 comparator cross-species pharmacology

In Vivo Edema-Reducing Activity of Thielocin A1beta in a Mouse Paw Edema Model with Quantitative Effect Size

In the mouse paw edema model induced by subplantar injection of bee venom sPLA₂, coinjection of Thielocin A1beta (1 µg/paw) produced a 44.7 ± 4.6% reduction in edema formation . A1beta inhibited bee venom sPLA₂ in vitro with an IC₅₀ of 1.4 µM in a noncompetitive, reversible manner (Ki = 0.57 µM) . The anti-edema effect was not enhanced by co-administration of the antihistamine/antiserotonin agent cyproheptadine, suggesting that A1beta's in vivo efficacy is mediated through direct enzymatic inhibition of sPLA₂ rather than through downstream histamine or serotonin receptor blockade . An earlier study using p-bromophenacyl bromide, an irreversible sPLA₂ inhibitor, similarly attenuated inflammatory reactions in this model, establishing the model's validity for sPLA₂-dependent edema, but A1beta offers the advantage of reversible inhibition .

mouse paw edema bee venom PLA2 in vivo anti-edema histamine release mast cell degranulation

Total Synthesis Achieved: Structural Confirmation and Supply-Chain Independence from Fermentation-Only Sourcing

The total synthesis of (±)-thielocin A1beta was first reported by Genisson et al. in 1994, with a subsequent stereoselective total synthesis published in 2001 . The synthetic route proceeds from ethyl 5-formyl-2,4-dihydroxy-3,6-dimethyl benzoate as a common intermediate, enabling racemic and ultimately stereochemically controlled synthesis . This synthetic accessibility provides three procurement-relevant advantages: (1) independent structural confirmation of the natural product, (2) freedom from sole reliance on fermentation batch variability of Thielavia terricola RF-143, and (3) the potential for analogue synthesis for structure-activity relationship studies. By contrast, many of the less-studied thielocin congeners lack published synthetic routes, making their supply entirely dependent on fermentation .

total synthesis thielocin A1beta synthesis chemical synthesis procurement reliability structural confirmation

Thielocin A1beta Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Rat Model Inflammation Studies Requiring Maximal Target Engagement of sPLA₂-II

For investigators using rat models of inflammatory disease (pleurisy, arthritis, endotoxin shock) where sPLA₂-II is the validated pathogenic driver, Thielocin A1beta is the indicated tool compound. With an IC₅₀ of 0.0033 µM against rat sPLA₂-II, it provides ~15.5-fold greater potency than its closest structural analog A1alpha and ~23-fold greater potency than B3 on the same rat enzyme . The noncompetitive, Ca²⁺-independent mechanism (Ki = 0.0068 µM) ensures that inhibition is not surmountable by elevated substrate concentrations in the inflamed tissue microenvironment .

Mechanistic Dissection of sPLA₂-II vs COX Pathways in Inflammation Pharmacology

A1beta uniquely suppresses both inflammatory exudate volume and exudate sPLA₂-II enzymatic activity without altering PGE₂ levels, as demonstrated in the rat carrageenan pleurisy model . This contrasts with indomethacin and dexamethasone, which reduce exudate volume and PGE₂ but spare sPLA₂-II activity. Researchers seeking to isolate the contribution of extracellular sPLA₂-II to inflammatory pathology—as distinct from COX-mediated prostaglandin synthesis—should select A1beta as the pathway-specific pharmacological probe .

sPLA₂-Dependent Edema Models in Mice for Target Validation Studies

In the mouse paw edema model induced by bee venom sPLA₂, A1beta (1 µg/paw coinjection) achieves a 44.7% reduction in edema formation through direct, reversible, noncompetitive enzyme inhibition (IC₅₀ = 1.4 µM; Ki = 0.57 µM) . The failure of cyproheptadine to enhance this effect confirms that A1beta acts upstream of histamine/serotonin signaling, making it an appropriate tool for validating sPLA₂ as the initiating enzymatic trigger in mast-cell-dependent edematous responses .

Long-Term Research Programs Requiring Supply Assurance via Synthetic Chemistry

For multi-year research initiatives where consistent compound supply, lot-to-lot reproducibility, and structural identity verification are critical, A1beta offers the advantage of a published and validated total synthesis route . This synthetic accessibility enables procurement from chemical synthesis vendors rather than exclusive dependence on fermentation of Thielavia terricola RF-143, which may be subject to batch-to-batch variability in yield and congener profile . Programs requiring analogue synthesis for SAR exploration also benefit from the established synthetic intermediate chemistry .

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